molecular formula C11H8N8O4S B4307175 N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE

N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B4307175
M. Wt: 348.30 g/mol
InChI Key: JBDBCXAGYNDCEY-UHFFFAOYSA-N
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Description

N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that features both nitro and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Formation of the Tetrazole Ring: This can be done by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thioethers.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Drug Development:

Medicine

    Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of nitro and tetrazole groups.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, while in materials science, its properties might be related to its electronic structure.

Comparison with Similar Compounds

Similar Compounds

    N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE: Unique due to the combination of nitro, oxadiazole, and tetrazole groups.

    N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamide: Similar structure but with different substituents.

    N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propionamide: Another similar compound with a different carbon chain length.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Properties

IUPAC Name

N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N8O4S/c20-8(12-9-10(19(21)22)15-23-14-9)6-24-11-13-16-17-18(11)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDBCXAGYNDCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NON=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE

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